molecular formula C7H10F2O3 B13622073 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid

3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid

Katalognummer: B13622073
Molekulargewicht: 180.15 g/mol
InChI-Schlüssel: AIXZNOMPKLAPME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid is an organic compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid typically involves the use of cyclopropyl-containing precursors and fluorinating agents. One common method is the reaction of cyclopropyl ketones with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl and difluoro groups can influence its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its cyclopropyl group provides rigidity, while the difluoro and hydroxyl groups enhance its reactivity and potential for various applications .

Eigenschaften

Molekularformel

C7H10F2O3

Molekulargewicht

180.15 g/mol

IUPAC-Name

3-cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C7H10F2O3/c1-6(12,4-2-3-4)7(8,9)5(10)11/h4,12H,2-3H2,1H3,(H,10,11)

InChI-Schlüssel

AIXZNOMPKLAPME-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC1)(C(C(=O)O)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.